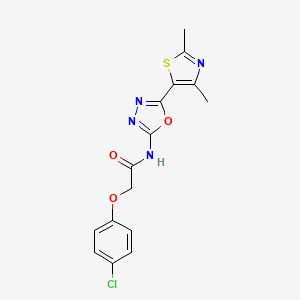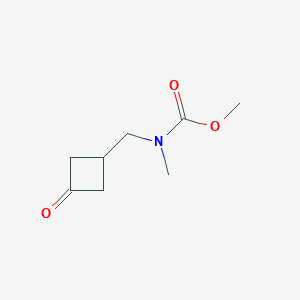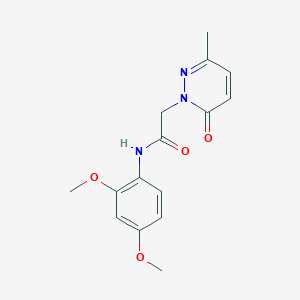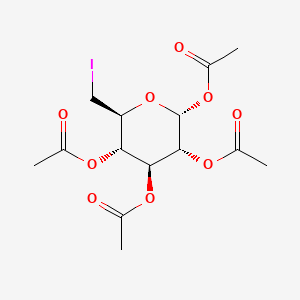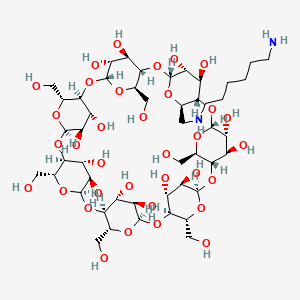![molecular formula C16H12N6O3 B14880052 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880052.png)
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur to form the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole oxides, while nucleophilic substitution of the methoxy group can produce various substituted derivatives .
Scientific Research Applications
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In cancer cells, it promotes apoptosis by inducing DNA damage and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-imidazol-2-yl-pyrimidine-4,6-diamines: These compounds share a similar core structure and have shown potent activity against malaria.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds are important in drug development and have diverse biological activities.
Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone: This derivative can form various tautomers and is used as a universal base in DNA studies.
Uniqueness
7-(1H-imidazol-1-yl)-3-(2-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12N6O3 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
2-imidazol-1-yl-6-(2-methoxyphenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H12N6O3/c1-25-12-5-3-2-4-11(12)22-14(23)10-8-18-15(21-7-6-17-9-21)19-13(10)20-16(22)24/h2-9H,1H3,(H,18,19,20,24) |
InChI Key |
SVXDFGTTXCMCJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=CN=C(N=C3NC2=O)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)
![2-(2-Thia-7-azaspiro[4.4]nonan-7-yl)ethan-1-ol](/img/structure/B14879976.png)
![5-Methyl-4-oxo-3-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14879983.png)
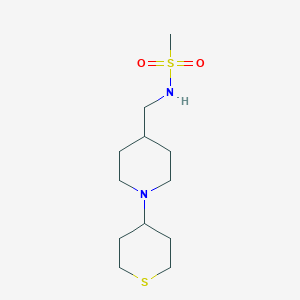
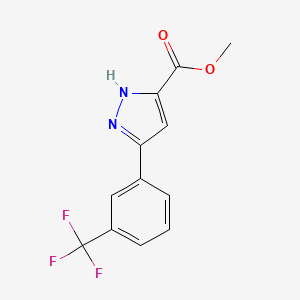
![2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B14879999.png)
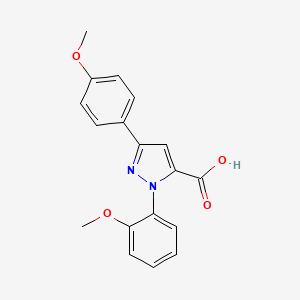
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B14880010.png)
